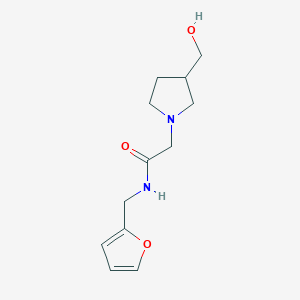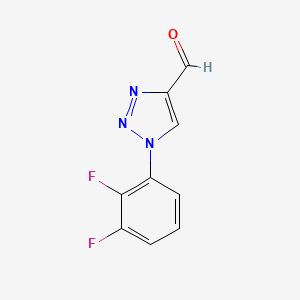![molecular formula C12H13F2NO2 B1467310 [1-(2,6-Difluorobenzoyl)pyrrolidin-3-yl]méthanol CAS No. 1458100-02-1](/img/structure/B1467310.png)
[1-(2,6-Difluorobenzoyl)pyrrolidin-3-yl]méthanol
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds like “[1-(2,6-Difluorobenzoyl)pyrrolidin-3-yl]methanol” often involves the use of the pyrrolidine ring, a five-membered nitrogen heterocycle . The synthetic strategies used can be broadly categorized into two: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives .Molecular Structure Analysis
The molecular structure of “[1-(2,6-Difluorobenzoyl)pyrrolidin-3-yl]methanol” is characterized by the presence of a pyrrolidine ring . This saturated scaffold is of great interest due to (1) the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, (2) the contribution to the stereochemistry of the molecule, (3) and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Applications De Recherche Scientifique
Inhibition de la Synthèse de la Chitine
Ce composé a été étudié comme un inhibiteur potentiel de la synthèse de la chitine. La chitine, un composant structurel clé des exosquelettes des arthropodes et des parois cellulaires des champignons, est une cible pour la lutte antiparasitaire. La synthèse de dérivés du [1-(2,6-Difluorobenzoyl)pyrrolidin-3-yl]méthanol peut conduire au développement de nouveaux pesticides qui inhibent la synthèse de la chitine, permettant ainsi de contrôler efficacement les populations de ravageurs .
Pesticides Agricoles
La recherche a montré que les dérivés de ce composé présentent une activité insecticide significative. Ce qui en fait un candidat précieux pour le développement de nouveaux pesticides agricoles offrant une activité élevée avec une faible toxicité et des résidus minimes, garantissant ainsi une production alimentaire plus sûre et une protection de l'environnement .
Synthèse Organique
Le composé sert d'intermédiaire dans la synthèse de molécules organiques. Sa structure permet la création de divers dérivés de l'urée, qui ont des applications diverses en chimie organique, notamment le développement de produits pharmaceutiques et d'agrochimiques .
Études d'Activité Biologique
This compound est utilisé dans l'étude des activités biologiques de nouveaux composés. En modifiant sa structure, les chercheurs peuvent synthétiser de nouvelles molécules et évaluer leurs effets biologiques, tels que les propriétés antimicrobiennes ou anticancéreuses .
Chimie Médicinale
En chimie médicinale, ce composé est utilisé pour concevoir et synthétiser de nouveaux agents thérapeutiques. Ses dérivés peuvent être évalués pour diverses activités pharmacologiques, conduisant à la découverte de nouveaux médicaments avec des applications cliniques potentielles .
Chimie Analytique
En tant que standard en chimie analytique, ce composé peut être utilisé pour calibrer les instruments ou valider les méthodes analytiques. Sa structure et ses propriétés bien définies le rendent adapté à une utilisation en chromatographie liquide haute performance (HPLC) et en analyse par spectrométrie de masse (MS) .
Orientations Futures
The future directions for “[1-(2,6-Difluorobenzoyl)pyrrolidin-3-yl]methanol” could involve further exploration and innovation in drug discovery, material synthesis, and catalysis. The pyrrolidine ring, a key component of this compound, offers promising avenues for the design of new compounds with different biological profiles .
Mécanisme D'action
Target of Action
The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds . The pyrrolidine ring is often used by medicinal chemists to obtain compounds for the treatment of human diseases . .
Biochemical Pathways
The compound could potentially affect various biochemical pathways, depending on its specific targets. Pyrrolidine derivatives have been found to have a wide range of biological activities , suggesting that they could interact with multiple pathways.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its specific chemical structure. The presence of the pyrrolidine ring and the difluorobenzoyl group could influence these properties .
Analyse Biochimique
Biochemical Properties
[1-(2,6-Difluorobenzoyl)pyrrolidin-3-yl]methanol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to bind with specific enzymes, potentially inhibiting or activating their functions. For instance, it may interact with enzymes involved in metabolic pathways, altering their activity and influencing the overall metabolic flux. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and hydrophobic interactions, which contribute to its biochemical properties .
Cellular Effects
The effects of [1-(2,6-Difluorobenzoyl)pyrrolidin-3-yl]methanol on cells are diverse and depend on the cell type and concentration of the compound. It can influence cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, this compound may activate or inhibit specific signaling pathways, resulting in altered cellular responses such as proliferation, differentiation, or apoptosis. Additionally, it can affect the expression of genes involved in critical cellular processes, thereby modulating cellular functions.
Molecular Mechanism
At the molecular level, [1-(2,6-Difluorobenzoyl)pyrrolidin-3-yl]methanol exerts its effects through various mechanisms. It may bind to specific biomolecules, such as receptors or enzymes, altering their conformation and activity. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [1-(2,6-Difluorobenzoyl)pyrrolidin-3-yl]methanol can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular processes, which may be beneficial or detrimental depending on the context.
Dosage Effects in Animal Models
The effects of [1-(2,6-Difluorobenzoyl)pyrrolidin-3-yl]methanol vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Threshold effects are often observed, where a specific dosage is required to achieve the desired biological response. Toxicity studies have indicated that excessive doses can cause adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
[1-(2,6-Difluorobenzoyl)pyrrolidin-3-yl]methanol is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound can influence the levels of metabolites, thereby affecting the overall metabolic balance within cells. Its interactions with specific enzymes can lead to changes in their activity, which in turn impacts the metabolic pathways they regulate.
Transport and Distribution
The transport and distribution of [1-(2,6-Difluorobenzoyl)pyrrolidin-3-yl]methanol within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its biological activity, as its presence in specific tissues or organelles may enhance or inhibit its effects.
Subcellular Localization
The subcellular localization of [1-(2,6-Difluorobenzoyl)pyrrolidin-3-yl]methanol is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with other biomolecules and its overall efficacy in modulating cellular processes.
Propriétés
IUPAC Name |
(2,6-difluorophenyl)-[3-(hydroxymethyl)pyrrolidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2NO2/c13-9-2-1-3-10(14)11(9)12(17)15-5-4-8(6-15)7-16/h1-3,8,16H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHHGCUCCNJFNQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CO)C(=O)C2=C(C=CC=C2F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(Hexan-2-yl)[(oxan-4-yl)methyl]amine](/img/structure/B1467227.png)

![{1-[(Thiophen-3-yl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B1467231.png)
![3-{[3-(Hydroxymethyl)pyrrolidin-1-yl]methyl}benzonitrile](/img/structure/B1467232.png)
![2-[3-(hydroxymethyl)pyrrolidin-1-yl]-N-propylacetamide](/img/structure/B1467233.png)
![{1-[(2-Ethoxyphenyl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B1467235.png)

![4-(chloromethyl)-1-[(3,4-dichlorophenyl)methyl]-1H-1,2,3-triazole](/img/structure/B1467239.png)


![[1-(Pyridin-4-yl)pyrrolidin-3-yl]methanol](/img/structure/B1467243.png)
![[1-(2-Chloro-6-fluorobenzoyl)pyrrolidin-3-yl]methanol](/img/structure/B1467246.png)
![1-[(2-methylphenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1467248.png)
